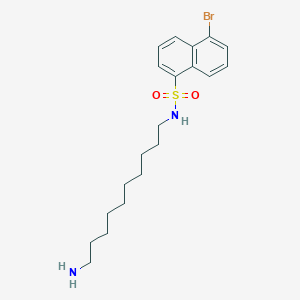
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a long alkyl chain attached to a naphthalene ring, which is further substituted with a bromine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide typically involves a multi-step process One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The amino group can participate in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts such as palladium are employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, sulfonamide analogs, and coupled products with different functional groups.
Scientific Research Applications
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The long alkyl chain facilitates membrane penetration, enhancing its bioavailability. The bromine atom may also participate in halogen bonding, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-iodonaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-fluoronaphthalene-1-sulfonamide
Uniqueness
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
116513-91-8 |
|---|---|
Molecular Formula |
C20H29BrN2O2S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(10-aminodecyl)-5-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H29BrN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |
InChI Key |
URBRYZLYDVIIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)NCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


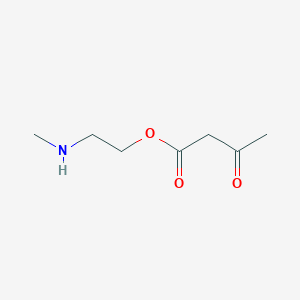
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)



![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
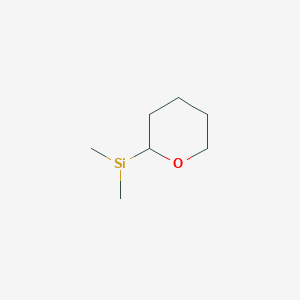

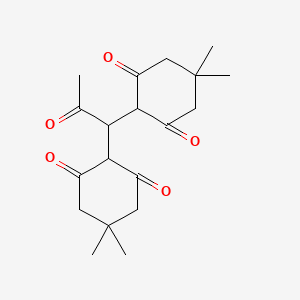

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
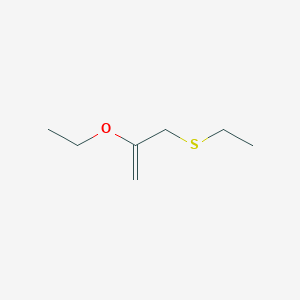
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
